molecular formula C20H22N2O6 B1241551 methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate

methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate

Cat. No. B1241551
M. Wt: 386.4 g/mol
InChI Key: NHSRIEYOJMTMAL-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[[[2-(2-methyl-1,3-dioxan-2-yl)-1-oxoethyl]hydrazinylidene]methyl]-2-furanyl]benzoic acid methyl ester is a benzoate ester.

Scientific Research Applications

Pharmaceutical Scaffolds and Drug Candidates

Methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate and its derivatives are explored in pharmaceutical research due to their potential as drug candidates. Furoxans bearing hydrazone functionality, similar in structure to the compound , have been considered promising for the treatment of neglected diseases (Epishina, Kulikov, & Fershtat, 2022).

Synthesis of Structurally Complex Compounds

Research in synthetic chemistry has focused on creating complex compounds, including derivatives of methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate. These efforts are aimed at developing novel compounds with potential pharmaceutical applications (Gerber & Vogel, 2001).

Nematicidal and Antimicrobial Activity

Studies have explored the nematicidal and antimicrobial activities of compounds structurally related to methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate. These compounds have shown potential in controlling nematodes and pathogenic microbes, indicating their applicability in agricultural and medical fields (Reddy, Rao, Yakub, & Nagaraj, 2010).

Maillard Reaction Products

In food chemistry, derivatives similar to methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate have been studied for their role in the Maillard reaction. This reaction is significant in developing flavors and colors in cooked foods (Hofmann, 1998).

Ferroelectric Liquid Crystal Materials

Research has also focused on using structurally related compounds in the development of ferroelectric liquid crystal materials. These materials have applications in display technologies and other electronic devices (Haramoto & Kamogawa, 1987).

properties

Product Name

methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C20H22N2O6/c1-20(26-10-3-11-27-20)12-18(23)22-21-13-16-8-9-17(28-16)14-4-6-15(7-5-14)19(24)25-2/h4-9,13H,3,10-12H2,1-2H3,(H,22,23)/b21-13+

InChI Key

NHSRIEYOJMTMAL-FYJGNVAPSA-N

Isomeric SMILES

CC1(OCCCO1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC

SMILES

CC1(OCCCO1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1(OCCCO1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate

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